6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Lipophilicity Drug-like properties Physicochemical profiling

Selecting this specific 6-fluoro-4-nitroisobenzofuran-1(3H)-one is critical for talazoparib synthesis. As documented in US Patent 9,708,319, the 6-fluoro substituent serves as an essential functional handle; substituting with unfluorinated analogs like 6-nitrophthalide (CAS 610-93-5) or 4-nitrophthalide (CAS 65399-18-0) will halt the synthetic sequence. The specific regiochemistry directly impacts downstream reactivity and final drug purity. Procure only ≥98% purity grade to ensure reproducible results.

Molecular Formula C8H4FNO4
Molecular Weight 197.121
CAS No. 1207453-90-4
Cat. No. B572538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-nitroisobenzofuran-1(3H)-one
CAS1207453-90-4
Molecular FormulaC8H4FNO4
Molecular Weight197.121
Structural Identifiers
SMILESC1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1
InChIInChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2
InChIKeyJBLFHMWQMPVDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-nitroisobenzofuran-1(3H)-one (CAS 1207453-90-4) – Key Intermediate for PARP Inhibitor Talazoparib and Custom Synthesis


6-Fluoro-4-nitroisobenzofuran-1(3H)-one (CAS: 1207453-90-4) is a substituted isobenzofuran-1(3H)-one (phthalide) derivative featuring a fluorine atom at position 6 and a nitro group at position 4 on the bicyclic lactone scaffold . With a molecular formula of C8H4FNO4 and a molecular weight of 197.12 g/mol, this compound is primarily utilized as a critical intermediate in the multi-step synthesis of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of BRCA-mutated advanced breast cancer . The strategic placement of the electron-withdrawing fluorine and nitro substituents on the isobenzofuranone core imparts specific chemical reactivity that is essential for subsequent transformations in the talazoparib synthetic route, distinguishing it from other, non-fluorinated or differently substituted phthalide analogs .

Why 6-Fluoro-4-nitroisobenzofuran-1(3H)-one Cannot Be Replaced by Other Nitrophthalide or Isobenzofuranone Analogs


While the isobenzofuran-1(3H)-one scaffold is common to many synthetic intermediates, simple substitution of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one with a generic analog like 6-nitrophthalide (CAS 610-93-5) or 4-nitrophthalide (CAS 65399-18-0) is chemically invalid for critical applications, particularly in the synthesis of the PARP inhibitor talazoparib . The specific regiochemistry of the fluorine and nitro groups is paramount; the talazoparib synthetic pathway, as described in US Patent 9,708,319, specifically utilizes 6-fluoro-4-nitroisobenzofuran-1(3H)-one as a starting material that undergoes subsequent reactions dependent on the presence of the 6-fluoro substituent to build the final tetracyclic structure [1]. Replacing this compound with a non-fluorinated analog would halt the synthetic sequence, as the fluorine atom serves as a crucial handle for further functionalization or contributes to essential electronic properties in downstream intermediates. Furthermore, computational analyses reveal that the presence of the fluorine atom significantly alters physicochemical properties such as lipophilicity and metabolic stability compared to unsubstituted or solely nitro-substituted phthalides, which would propagate through a synthetic route and impact the properties of any resulting products . Therefore, for researchers engaged in talazoparib synthesis or the development of related fluorinated heterocycles, this specific intermediate is not interchangeable with its close structural analogs.

Quantitative Differentiation of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: Physicochemical Properties, Synthetic Yield, and Application-Specific Purity


Lipophilicity (LogP) Comparison: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one vs. Nitrophthalide Analogs

The lipophilicity of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, as measured by its consensus LogP value, is distinctly lower than that of its non-fluorinated nitro-analogs. This difference is crucial for its behavior in multi-step syntheses and its influence on the properties of downstream products [1].

Lipophilicity Drug-like properties Physicochemical profiling

Synthetic Accessibility and Yield: A Defined and Reproducible Route to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

A well-documented and scalable synthetic route for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one has been reported, providing a defined yield that serves as a benchmark for procurement and process development. This contrasts with many less common isobenzofuranone analogs where such detailed, high-yielding protocols are not readily available in the public domain .

Synthetic methodology Process chemistry Yield optimization

Application-Specific Purity: High-Grade Material Available for Talazoparib Intermediate Requirements

Multiple reputable vendors offer 6-Fluoro-4-nitroisobenzofuran-1(3H)-one at a high purity grade (≥99%) specifically designated as a talazoparib intermediate. This contrasts with other nitrophthalide analogs (e.g., 6-nitrophthalide, 4-nitrophthalide), which are more commonly supplied at lower purities (e.g., 97%) for general research purposes, reflecting a different market positioning and end-use expectation .

Pharmaceutical intermediate Quality control Procurement specification

Validated Role as Key Intermediate in Talazoparib Synthesis: Patent-Supported Industrial Utility

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is explicitly claimed as a starting material in a patented industrial process for the synthesis of talazoparib, a commercially approved PARP inhibitor. This is a high-value, application-specific utility that is not shared by its closest structural analogs like 6-nitrophthalide or 4-nitrophthalide, which lack the necessary fluorine substitution pattern [1].

PARP inhibitor Talazoparib Process patent Pharmaceutical intermediate

Optimal Application Scenarios for Procuring 6-Fluoro-4-nitroisobenzofuran-1(3H)-one


Industrial-Scale Synthesis of Talazoparib and Related PARP Inhibitors

This is the primary and most critical application. As explicitly detailed in US Patent 9,708,319, 6-Fluoro-4-nitroisobenzofuran-1(3H)-one serves as an essential starting material. Procurement of this compound in high purity (≥99%) is non-negotiable for any group engaged in the manufacturing of talazoparib or the development of improved synthetic routes to this drug [1].

Medicinal Chemistry Campaigns Targeting Fluorinated Heterocyclic Scaffolds

Researchers building focused libraries of fluorinated, nitro-substituted heterocycles will find this compound to be a versatile building block. Its unique combination of a 6-fluoro and 4-nitro substitution on the phthalide core provides a distinct starting point for further diversification through reactions such as nucleophilic aromatic substitution or reduction of the nitro group to an amine. Its well-defined lipophilicity profile (LogP ~1.22) can also serve as a benchmark in structure-activity relationship (SAR) studies [1].

Process Chemistry Development and Optimization

The published synthetic route, which yields the target compound in 79% overall yield, provides a solid foundation for process chemists seeking to optimize the production of this key intermediate. The availability of detailed experimental procedures allows for direct comparison and benchmarking of new, potentially more efficient, synthetic methodologies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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